Methyl 2-bromo-4-fluoro-6-methylbenzoate
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Overview
Description
Methyl 2-bromo-4-fluoro-6-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-fluoro-6-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromo-4-fluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Scientific Research Applications
Methyl 2-bromo-4-fluoro-6-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-fluoro-6-methylbenzoate depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: Its functional groups allow it to participate in chemical reactions that modify biological molecules.
Comparison with Similar Compounds
Methyl 2-bromo-4-fluoro-6-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure but different substitution pattern.
Methyl 2-chloro-4-fluoro-6-methylbenzoate: Chlorine instead of bromine, affecting reactivity and properties.
Methyl 2-bromo-4-chloro-6-methylbenzoate: :
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLWZNNKJCBLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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